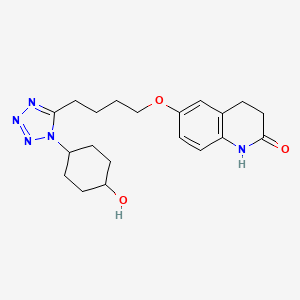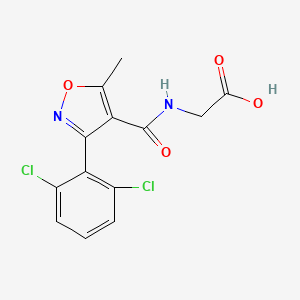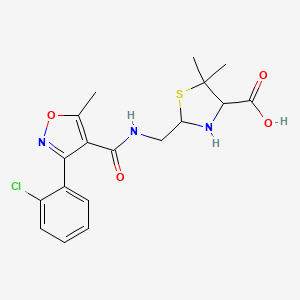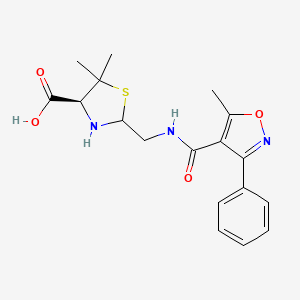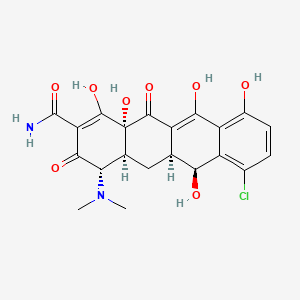
(Z)-rac-Luliconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-rac-Luliconazole is a synthetic antifungal agent that belongs to the imidazole class of compounds. It is used to treat various fungal infections, including athlete's foot, ringworm, and jock itch. The compound was first synthesized by Nihon Nohyaku Co. Ltd. and is now marketed under the brand name Luliconazole.
Scientific Research Applications
Luliconazole Nanocrystals in Hydrogel
- Research Focus : Enhancing dissolution and antifungal activity of Luliconazole.
- Key Findings : Development of luliconazole nanocrystal (LNC) incorporated hydrogel showing increased solubility, dissolution velocity, skin retention, and antifungal activity compared to coarse drug formulations. The nano-systems displayed significantly better performance in killing fungi, suggesting potential as a topical antifungal treatment delivery system (Kumar et al., 2019).
In Vitro Antifungal Activity
- Research Focus : Evaluating luliconazole's antifungal properties.
- Key Findings : Studies have demonstrated luliconazole's effectiveness against a range of fungi, including dermatophytes, dematiaceous fungi, hyaline hyphomycetes, and yeastlike fungi. Its potency was compared to other antifungal agents, showing superior or comparable effectiveness (Uchida et al., 2004); (Koga et al., 2009).
Analytical Methods for Luliconazole Estimation
- Research Focus : Developing methods for luliconazole quantification.
- Key Findings : Research has focused on creating analytical methods for luliconazole estimation in formulations and biofluids, including HPTLC and UV Spectrophotometric methods. These methods are crucial for quality control in pharmaceutical applications (Tambe et al., 2017).
Microemulsion-Based Antifungal Gel
- Research Focus : Formulating luliconazole for better penetration and treatment efficacy.
- Key Findings : Development of a microemulsion-based gel (MBG) for luliconazole demonstrated enhanced in vitro permeation, stability, and antifungal activity. This formulation suggests improved therapeutic effectiveness for fungal infections (Kansagra & Mallick, 2016).
Antileishmanial Activity
- Research Focus : Investigating luliconazole's potential against Leishmania major.
- Key Findings : Luliconazole showed potent activity against L. major at low concentrations, suggesting it could be a new candidate for leishmaniasis treatment. The study included in vitro testing and docking simulations (Shokri et al., 2018).
Nanoemulsion for Ophthalmic Delivery
- Research Focus : Enhancing ocular bioavailability of luliconazole for treating fungal keratitis.
- Key Findings : The development of a luliconazole nanoemulsion (LCZ-NE) showed improved bioavailability and antifungal activity in eye tissues, indicating potential for treating ocular fungal infections (Yang et al., 2022).
Spanlastics Nanoformulation
- Research Focus : Improving luliconazole's skin penetration and therapeutic efficacy.
- Key Findings : Spanlastics nanoformulation enhanced luliconazole's antifungal efficacy against Candida albicans in skin infections, showing significant efficacy without irritation (Alhakamy et al., 2021).
properties
CAS RN |
101529-76-4 |
|---|---|
Product Name |
(Z)-rac-Luliconazole |
Molecular Formula |
C14H9Cl2N3S2 |
Molecular Weight |
354.28 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



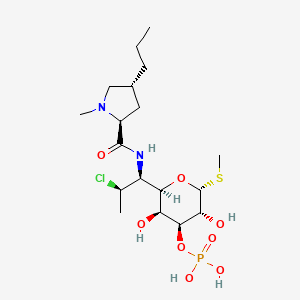
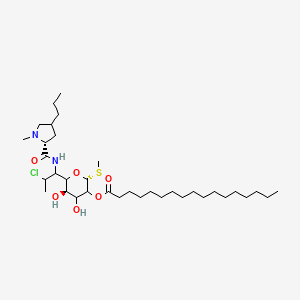

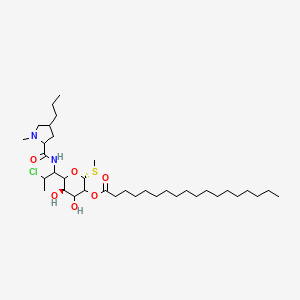
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
